molecular formula C6H16N2 B14079688 2,4-Pentanediamine, 2-methyl- CAS No. 21586-21-0

2,4-Pentanediamine, 2-methyl-

Cat. No.: B14079688
CAS No.: 21586-21-0
M. Wt: 116.20 g/mol
InChI Key: PCXAQLMRLMZKRL-UHFFFAOYSA-N
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Description

2,4-Pentanediamine, 2-methyl- is an organic compound with the molecular formula C6H16N2 and a molar mass of 116.21 g/mol. This aliphatic diamine features a branched-chain structure, contributing to its physical properties, including a density of 0.858 g/cm³ and a boiling point of 162.1°C at 760 mmHg . Researchers value this diamine as a versatile building block in organic synthesis and chemical biology. The compound's structure, which includes two primary amine groups, makes it a suitable precursor for the synthesis of more complex molecules, such as ligands for catalysis or monomers for polymer production. For example, derivatives of 2-methyl-2,4-pentanediamine, where the amine groups are substituted with groups like cyclohexyl and isobutyl, are of interest in chemical research . Available toxicological data indicates that this compound requires careful handling, with a reported oral LD50 of 431 mg/kg in rats . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21586-21-0

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

2-methylpentane-2,4-diamine

InChI

InChI=1S/C6H16N2/c1-5(7)4-6(2,3)8/h5H,4,7-8H2,1-3H3

InChI Key

PCXAQLMRLMZKRL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)N)N

Origin of Product

United States

Synthesis and Methodologies for Preparation

Established Synthetic Routes for 2,4-Pentanediamine (B1657982), 2-methyl-

Hydrogenation-based methods represent the most industrially viable and well-documented pathways for the synthesis of aliphatic diamines from corresponding dinitrile or other nitrogen-containing precursors. drhazhan.com

The conversion of dinitriles to diamines via catalytic hydrogenation is a cornerstone of industrial amine production. drhazhan.comwikipedia.org This process involves the reduction of two nitrile groups (-C≡N) to primary amine groups (-CH₂-NH₂).

A pertinent example, although for the isomer 2-methyl-1,5-pentanediamine, is the hydrogenation of 2-methylglutaronitrile (B1199711). wikipedia.orggoogle.com This process illustrates the catalysts and conditions typical for such transformations.

The choice of catalyst is critical in the hydrogenation of nitriles to achieve high selectivity and yield, minimizing the formation of secondary and tertiary amines as byproducts. google.com

Raney Nickel: Raney nickel is a widely used catalyst for nitrile hydrogenation. It is often employed in a basic medium, which helps to suppress the formation of byproducts. google.comgoogle.com Patents describe its use for hydrogenating 2-methylglutaronitrile. google.comgoogle.com

Raney Cobalt: Raney cobalt is another effective catalyst, sometimes favored for its different selectivity profile compared to nickel. It has been used in the presence of anhydrous ammonia (B1221849) to produce 2-methyl-1,5-pentanediamine from 2-methylglutaronitrile with a reported yield of 80%. google.com

Palladium on Carbon (Pd/C): For precursors containing both double bonds and nitrile groups, such as 2-methyleneglutaronitrile, a two-step hydrogenation can be employed. The C=C double bond is first selectively hydrogenated using a catalyst like palladium on carbon, followed by the hydrogenation of the nitrile groups under more stringent conditions. wikipedia.org

Optimizing reaction conditions is essential for maximizing the yield of the desired primary diamine and ensuring process safety and economy. Key parameters include temperature, pressure, solvent, and the concentration of reactants and additives.

For the hydrogenation of 2-methylglutaronitrile to 2-methyl-1,5-pentanediamine, specific conditions have been detailed in patent literature. One process specifies using a Raney nickel catalyst in a liquid phase, non-ammoniacal basic medium. google.comgoogle.com To enhance selectivity, the reaction is conducted with a very low concentration of the 2-methylglutaronitrile precursor. google.comgoogle.com

The following table summarizes typical reaction conditions for the hydrogenation of the precursor to the isomeric diamine, 2-methyl-1,5-pentanediamine.

CatalystPrecursorTemperature (°C)Pressure (bar)Solvent/MediumKey FindingsReference
Raney Nickel2-Methylglutaronitrile40 - 150 (Advantageously 60-110)< 40Basic, non-ammoniacalHigh selectivity achieved by keeping precursor concentration low. google.com, google.com
Raney Cobalt2-Methylglutaronitrile100~300Absolute alcohol, anhydrous ammoniaYield of 80% 2-methyl-1,5-pentanediamine reported. google.com
Cobalt (unspecified)2-Methylglutaronitrile110~400Liquid ammoniaContinuous process yielded 90.9% 2-methyl-1,5-pentanediamine. google.com

Hydrogenation-Based Pathways

Precursor Chemistry and Intermediate Compounds in 2,4-Pentanediamine, 2-methyl- Synthesis

The logical precursor for the synthesis of 2,4-Pentanediamine, 2-methyl- via hydrogenation would be a molecule with the same carbon skeleton and nitrogen functionalities at the 2- and 4-positions. Plausible precursors include:

2-Methyl-2,4-dinitropentane: Catalytic hydrogenation of this dinitroalkane would yield the target diamine.

4-Amino-4-methyl-2-pentanone oxime: Stepwise reduction of the oxime and reductive amination of the ketone would also lead to the final product.

The precursor for the isomeric diamine, 2-methylglutaronitrile, is known to be a byproduct in the industrial production of adiponitrile, a key monomer for nylon 6,6. wikipedia.orggoogle.com Adiponitrile is manufactured via the hydrocyanation of pentene-3-nitrile. google.com

An interesting parallel can be drawn from the synthesis of the analogous diol, 2-methyl-2,4-pentanediol (also known as hexylene glycol). This compound is produced industrially by the catalytic hydrogenation of diacetone alcohol. wikipedia.org

Precursor CompoundTarget CompoundTransformation
2-Methylglutaronitrile2-Methyl-1,5-pentanediamineCatalytic Hydrogenation
Diacetone Alcohol2-Methyl-2,4-pentanediolCatalytic Hydrogenation
2-Methyl-2,4-dinitropentane (Hypothetical)2,4-Pentanediamine, 2-methyl-Catalytic Hydrogenation

Emerging and Sustainable Synthetic Approaches for Analogous Branched Diamines

While classical hydrogenation methods are robust, the field of chemical synthesis is continually evolving towards more sustainable and efficient methodologies. nih.gov These emerging routes, developed for other branched and functionalized diamines, indicate future possibilities for the synthesis of 2,4-Pentanediamine, 2-methyl-.

Biosynthesis: The biological production of diamines from renewable raw materials is a significant area of research aimed at creating a sustainable plastics industry. nih.gov Microbial factories like Escherichia coli and Corynebacterium glutamicum are being engineered to produce diamines such as 1,4-diaminobutane (B46682) and 1,5-diaminopentane. nih.gov

Advanced Catalytic Methods: Modern catalysis offers novel strategies for C-N bond formation.

Nickel-catalyzed hydroamination of unactivated alkenes provides a direct route to chiral α-branched aliphatic amines and related 1,n-diamines. researchgate.netbohrium.com This method is notable for its ability to create stereocenters with high enantioselectivity.

Rhodium-catalyzed C-H insertion reactions have been developed for the synthesis of 1,3-diamines from sulfamide (B24259) substrates. nih.gov This approach involves the selective functionalization of otherwise inert C-H bonds.

Photocatalysis is emerging as a powerful tool. A visible-light-mediated carbonyl alkylative amination has been shown to produce complex α-branched secondary amines. chemrxiv.org Similarly, a photo-induced multicomponent synthesis allows for the facile construction of unsymmetrical 1,2-diamines from simple starting materials. rsc.org

Electrochemical Synthesis: Anodic dehydrogenative coupling has been demonstrated as a green and sustainable method for synthesizing 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives, avoiding the need for transition-metal reagents or harsh oxidants. mdpi.com

These innovative approaches highlight a shift towards methods that offer greater efficiency, selectivity, and sustainability, and they represent promising future avenues for the synthesis of a wide range of branched diamines.

Stereochemical Characterization and Isomerism

Chiral Properties and Optical Isomers of 2,4-Pentanediamine (B1657982), 2-methyl-

The presence of stereocenters, or chiral carbons, within the molecule is the basis for its chirality and the existence of optical isomers. A chiral carbon is a carbon atom that is attached to four different types of atoms or groups of atoms.

2,4-Pentanediamine, 2-methyl- has two chiral centers, located at the C2 and C4 positions of the pentane (B18724) backbone. The C2 carbon is bonded to a methyl group, an amino group, a methylene (B1212753) group (C3), and a methyl group. The C4 carbon is bonded to a hydrogen atom, an amino group, a methyl group, and the rest of the carbon chain. The presence of two distinct chiral centers means that a maximum of 2n stereoisomers can exist, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers.

These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers of 2,4-Pentanediamine, 2-methyl- can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center:

(2R, 4R)-2-methyl-2,4-pentanediamine

(2S, 4S)-2-methyl-2,4-pentanediamine

(2R, 4S)-2-methyl-2,4-pentanediamine

(2S, 4R)-2-methyl-2,4-pentanediamine

The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers. Similarly, the (2R, 4S) and (2S, 4R) isomers constitute another pair of enantiomers. The relationship between any of the (2R, 4R) or (2S, 4S) isomers and any of the (2R, 4S) or (2S, 4R) isomers is diastereomeric.

Table 1: Theoretical Stereoisomers of 2,4-Pentanediamine, 2-methyl-

Stereoisomer DesignationRelationship to (2R, 4R)
(2R, 4R)Identical
(2S, 4S)Enantiomer
(2R, 4S)Diastereomer
(2S, 4R)Diastereomer

Conformational Analysis of 2,4-Pentanediamine, 2-methyl-

The flexible nature of the single bonds in the acyclic carbon chain of 2,4-Pentanediamine, 2-methyl- allows for the existence of various spatial arrangements of its atoms, known as conformations. The relative stability of these conformations is determined by energetic factors such as torsional strain and steric hindrance.

In solution, 2,4-Pentanediamine, 2-methyl- would be expected to exist as a dynamic equilibrium of various conformations. The most stable conformations will be those that minimize steric interactions between the bulky substituents (amino and methyl groups) on the C2 and C4 carbons. Staggered conformations are generally more stable than eclipsed conformations.

The preferred conformation would likely involve a spatial arrangement where the large groups are anti-periplanar to each other to minimize gauche interactions. Intramolecular hydrogen bonding between the two amino groups could also play a significant role in stabilizing certain conformations, particularly in non-polar solvents.

In the solid state, the molecule would adopt a single, low-energy conformation that allows for efficient packing in the crystal lattice. This solid-state conformation is often one of the most stable solution-phase conformations, but intermolecular forces in the crystal can sometimes favor a conformation that is not the most stable in isolation. Without experimental data from techniques like X-ray crystallography, the precise solid-state conformation remains theoretical.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of molecules in solution. For 2,4-Pentanediamine, 2-methyl-, ¹H and ¹³C NMR spectroscopy could provide valuable insights.

The coupling constants (J-values) between adjacent protons, particularly those on the C3 and C4 carbons, are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it would be possible to deduce the average conformation or the relative populations of different stable conformations.

Variable-temperature NMR studies could also be employed to study the dynamics of the conformational equilibrium. At lower temperatures, the interconversion between different conformers may slow down, potentially allowing for the observation of signals from individual conformers. This would provide direct evidence for the existence of multiple stable conformations and allow for the determination of the energy barriers between them. The use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy could also help in distinguishing between the different stereoisomers.

Coordination Chemistry and Metal Complexation

2,4-Pentanediamine (B1657982), 2-methyl- as a Ligand

As a chelating agent, 2,4-Pentanediamine, 2-methyl- coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms. This bidentate coordination is a key feature of its role as a ligand.

Chelation Modes and Ligand Denticity

2,4-Pentanediamine, 2-methyl- invariably acts as a bidentate ligand, utilizing its two amine functionalities to bind to a single metal center. This mode of binding results in the formation of a six-membered chelate ring, a thermodynamically favorable arrangement for diamines of this type. The geometry of the resulting metallacycle is influenced by the stereochemistry of the ligand and the coordination preferences of the metal ion.

Steric Influence of the Methyl Group on Coordination

The methyl group at the 2-position of the pentane (B18724) backbone introduces significant steric bulk in the vicinity of one of the coordinating nitrogen atoms. This steric hindrance can influence several aspects of metal complexation:

Coordination Geometry: The methyl group can affect the preferred geometry of the resulting complex, potentially causing distortions from idealized octahedral or square planar arrangements to minimize steric clashes with other ligands.

Isomer Distribution: In the formation of tris-chelate complexes, such as with Cobalt(III), the steric bulk can influence the relative stabilities of facial (fac) and meridional (mer) isomers.

Reaction Kinetics: The rate of ligand substitution reactions can be impacted by the steric hindrance, with the bulky methyl group potentially slowing down the approach of incoming ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,4-Pentanediamine, 2-methyl- typically involves the reaction of a suitable metal precursor with the free ligand in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Cobalt(III) Complexes of 2,4-Pentanediamine, 2-methyl-

While the coordination chemistry of the parent 2,4-pentanediamine with Cobalt(III) has been explored, specific studies on the 2-methyl derivative are not extensively documented in the available literature. However, based on related systems, the synthesis of [Co(2-methyl-2,4-pentanediamine)₃]³⁺ complexes would be expected to proceed by reacting a Cobalt(II) salt with the ligand in the presence of an oxidizing agent or by ligand exchange from a pre-existing Cobalt(III) complex.

The characterization of such complexes would involve techniques such as:

UV-Vis Spectroscopy: To observe the d-d electronic transitions characteristic of octahedral Co(III) complexes.

NMR Spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the complex, including the potential for different diastereomers due to the chirality of the ligand.

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the conformation of the chelate rings.

Platinum(II) Complexes of 2,4-Pentanediamine, 2-methyl-

The synthesis of Platinum(II) complexes, such as [Pt(2-methyl-2,4-pentanediamine)Cl₂], would typically involve the reaction of K₂[PtCl₄] with the diamine ligand. The square planar geometry of Pt(II) complexes makes them particularly sensitive to steric effects.

Key characterization techniques for these complexes would include:

¹⁹⁵Pt NMR Spectroscopy: A powerful tool for probing the coordination environment of the platinum center.

Infrared (IR) Spectroscopy: To identify the vibrational modes of the coordinated amine groups.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Formation of Stable Metal-Diamine Chelate Rings

The formation of a six-membered chelate ring is a key driving force for the coordination of 2,4-Pentanediamine, 2-methyl- to metal ions. The stability of these rings is governed by several factors, including:

The Chelate Effect: The thermodynamic stabilization gained from the formation of a chelate ring compared to the coordination of two monodentate ligands.

Ring Conformation: Six-membered chelate rings can adopt various conformations, such as chair, boat, and twist-boat. The presence of the methyl group in 2,4-Pentanediamine, 2-methyl- is expected to influence the preferred conformation to minimize steric strain. For instance, a chair conformation with the methyl group in an equatorial position would likely be favored.

Structural Elucidation of Metal-Diamine Complexes

The three-dimensional arrangement of atoms in metal-diamine complexes is fundamental to understanding their reactivity and properties. Techniques such as single-crystal X-ray diffraction provide definitive structural information, which is complemented by spectroscopic methods to understand the preferred conformations in solution.

For instance, X-ray structural studies on platinum(II) complexes with the related N-methylated ligand, 2,4-bis(methylamino)pentane, have successfully confirmed the chelate ring conformations predicted by other methods. In one such study, the SRSR isomer of [PtCl₂(meso-2,4-bis(methylamino)pentane)] was confirmed to adopt a δ-chair conformation in the solid state. figshare.com Such studies are crucial for validating the minimum-energy structures calculated by molecular mechanics and for understanding how intermolecular forces in the crystal lattice can influence the conformation of the flexible six-membered ring. These analyses confirm the coordination of the diamine to the metal center and reveal how steric interactions, such as those from N-methyl groups clashing with cis ligands, dictate the preferred geometry. figshare.com

When a diamine like 2,4-pentanediamine coordinates to a metal ion, it forms a six-membered chelate ring that is significantly more flexible than the five-membered rings formed by ligands like ethylenediamine. These six-membered rings can adopt several conformations, with the chair and twist-boat (or skew-boat) forms being the most common.

The specific conformation is heavily influenced by the stereochemistry of the diamine ligand. Studies on cobalt(III) complexes with the parent ligand, 2,4-pentanediamine, have shown a clear relationship between the ligand's isomerism and the resulting chelate ring conformation. The enantiomeric forms, (RR)- and (SS)-2,4-pentanediamine, induce a twist-boat conformation in the chelate ring. In contrast, the achiral meso-isomer, (RS)-2-4-pentanediamine, which has methyl groups on opposite sides of the carbon chain, forms a chelate ring with a more stable chair conformation. This distinction arises from the minimization of steric interactions between the methyl groups on the ligand backbone.

Ligand StereoisomerChelate Ring Conformation in Co(III) Complexes
(RR)-2,4-pentanediamineλ-twist
(SS)-2,4-pentanediamineδ-twist
(RS)-2,4-pentanediamine (meso)Chair
Data sourced from studies on the parent 2,4-pentanediamine ligand.

Similarly, studies with [PtX₂(Me₂DAP)] (Me₂DAP = 2,4-bis(methylamino)pentane) determined that its various isomers adopt δ-chair, λ-skew, and λ-chair conformations, highlighting the conformational diversity of these six-membered rings. figshare.com

Spectroscopic Investigations of Coordination Compounds

Spectroscopic techniques are vital for characterizing coordination compounds, particularly for determining their structure and dynamic behavior in solution, which may differ from the solid-state conformations observed by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of metal complexes in solution. ¹H NMR, in particular, can be used to distinguish between different isomers and to determine the time-averaged conformation of the chelate rings.

The assignment of chelate ring conformations for cobalt(III) complexes of 2,4-pentanediamine was originally determined through proton magnetic resonance (PMR) spectroscopy. More recent studies on analogous systems, such as platinum(II) complexes of 2,4-bis(methylamino)pentane, demonstrate the utility of ¹H NMR in identifying and quantifying the different stereoisomers present in a mixture. figshare.com For example, complexes with an enantiomeric form of this ligand yielded three distinct isomers, while the meso ligand produced two primary isomers, with their ratios depending on the anionic ligand (Cl⁻ or I⁻). figshare.com

Furthermore, NMR analysis can reveal the preferred conformation of the chelate ring in solution. For the 2,4-bis(methylamino)pentane-platinum(II) system, specific conformations were assigned to each isomer based on the observed NMR spectra.

Isomer Configuration (N,C,C,N)Preferred Chelate Ring Conformation in CDCl₃ Solution
SRRRδ-chair
RRRRλ-skew
SRRSfluxional chair
SRSRfluxional skew
RRSSλ-chair
Data from studies on the related N-methylated ligand, 2,4-bis(methylamino)pentane. figshare.com

This information is critical for assessing the contributions of different non-bonded interactions to the conformational stability of the complex in a solution environment. figshare.com

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding between the metal center and the diamine ligand. The coordination of the amino groups to the metal ion leads to characteristic changes in the vibrational spectrum of the ligand.

Specifically, the N-H stretching frequencies (typically found in the 3300-3400 cm⁻¹ region for a free amine) are expected to shift upon coordination to a metal center. These shifts are indicative of the formation of a metal-nitrogen bond. Similarly, the N-H bending modes are also sensitive to the coordination environment.

Of particular importance in the study of coordination compounds are the low-frequency vibrations that appear in the far-infrared (far-IR) region of the spectrum (typically below 600 cm⁻¹). New absorption bands in this region can often be assigned to the stretching and bending vibrations of the metal-ligand bonds themselves, such as the metal-nitrogen (M-N) stretching mode. The frequency of the M-N stretching vibration provides a direct measure of the bond strength between the metal and the nitrogen donor atoms of the diamine. While detailed vibrational studies on metal complexes of 2,4-Pentanediamine, 2-methyl- are not prominently featured in the surveyed literature, this technique remains a fundamental tool for confirming coordination and probing the nature of the metal-diamine interaction.

Reactivity and Derivative Chemistry

Reaction Pathways Involving Amine Functionalities

The chemical reactivity of 2,4-Pentanediamine (B1657982), 2-methyl- is defined by its two primary amine (-NH2) groups. These nitrogen-containing functional groups are nucleophilic and basic, allowing them to participate in a variety of chemical reactions. Key reaction pathways include N-alkylation, acylation, and condensation reactions.

A critical feature of this molecule is the non-equivalence of its two amine groups. One amine is located at the C4 position on a secondary carbon, while the other is at the C2 position, which is a tertiary carbon atom. This structural difference in the local environment of the nitrogen atoms leads to distinct steric hindrance, influencing their relative reactivity and enabling potential for regioselective chemical transformations. nih.govscitechdaily.com The amine at the C4 position is less sterically encumbered and thus generally more reactive than the hindered amine at the C2 position.

Derivatives and Modified Forms of 2,4-Pentanediamine, 2-methyl-

The presence of two reactive amine groups allows for the synthesis of a wide range of derivatives. These modifications can be targeted to one or both amine sites, depending on the reaction conditions and the stoichiometry of the reagents.

Amides: 2,4-Pentanediamine, 2-methyl- reacts with carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated by coupling reagents, to form amides. Depending on the molar ratio of the reactants, either a mono-amide or a di-amide can be produced. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Imines: In reactions with aldehydes or ketones, the primary amine groups of 2,4-Pentanediamine, 2-methyl- can form imines, also known as Schiff bases. This condensation reaction typically occurs under acid catalysis and involves the formation of a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. Given the two amine groups, reactions can lead to mono-imines, di-imines, or potentially cyclic structures depending on the carbonyl compound used.

The amine functionalities of 2,4-Pentanediamine, 2-methyl- can react with various reagents to form carbamates. This reaction is particularly important for creating protected amines or as a pathway to other functional groups. For instance, reaction with alkyl phenyl carbonates can yield mono- or bis-carbamate protected derivatives. kiku.dk Studies on unsymmetrical diamines have shown that such reactions can be highly regioselective, favoring the less sterically hindered primary amine. kiku.dk

The reaction with dimethyl carbonate (DMC) is another route to carbamate (B1207046) synthesis. acs.org The reactivity in such systems is influenced by factors including the nucleophilicity and steric hindrance of the amine. acs.org The hindered nature of the amine at the C2 position in 2,4-Pentanediamine, 2-methyl- is expected to influence the kinetics of carbamate formation at this site. Carbamates derived from sterically hindered amines are known to exhibit instability, a property that is leveraged in applications like CO2 capture, where lower energy is required for regeneration compared to unhindered counterparts. researchgate.net

Role of 2,4-Pentanediamine, 2-methyl- in Complex Chemical Mixtures

Hydrothermal liquefaction (HTL) is a thermochemical conversion process that uses high temperature and pressure to convert wet biomass into bio-crude oil and other chemicals. ieabioenergy.comnih.gov The process breaks down complex biopolymers like proteins, carbohydrates, and lipids. etamu.edu Proteins, in particular, depolymerize into amino acids, which can then undergo decarboxylation to produce various amines. etamu.eduresearchgate.net 2,4-Pentanediamine, 2-methyl- has been noted as a potential product in such complex chemical mixtures derived from HTL processes. Its formation illustrates the intricate decomposition and recombination reactions that occur during the high-pressure, high-temperature treatment of nitrogen-containing biomass.

Hindered Amine Characteristics and Their Impact on Reactivity Profiles

A defining characteristic of 2,4-Pentanediamine, 2-methyl- is its nature as a sterically hindered amine. A primary amine is classified as "hindered" when the amino group is attached to a tertiary carbon atom. researchgate.net In this molecule, the amine at the C2 position fits this definition due to the presence of the C2-methyl group and the carbon backbone.

This steric hindrance has a significant impact on its reactivity profile:

Reduced Reaction Rates: Sterically hindered amines generally exhibit slower reaction rates compared to their non-hindered counterparts. utwente.nl For example, their reaction with isocyanates to form polyureas is significantly slower than that of standard primary amines. ontosight.ai

Regioselectivity: The difference in steric hindrance between the C2 and C4 amine groups allows for selective reactions. The less hindered C4 amine can react preferentially under controlled conditions, enabling the synthesis of mono-functionalized derivatives. nih.govkiku.dk

Carbamate Instability: As mentioned, the carbamates formed from hindered amines tend to be less stable. researchgate.net This property is advantageous in applications requiring reversible CO2 binding, as the energy required to break the N-CO2 bond is lower. researchgate.net

Coordination Chemistry: The additional branching and bulkiness introduced by the methyl group can alter the steric and electronic profile of the molecule, which in turn impacts its coordination chemistry with metal ions, favoring specific conformations in metal complexes.

This combination of features makes 2,4-Pentanediamine, 2-methyl- a molecule with a nuanced and potentially tunable reactivity, driven by the interplay between its two distinct amine environments.

Computational and Theoretical Investigations

Molecular Modeling and Geometry Optimization of 2,4-Pentanediamine (B1657982), 2-methyl-

Molecular modeling and geometry optimization are computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. For 2,4-Pentanediamine, 2-methyl- (IUPAC name: 2-methylpentane-2,4-diamine), these calculations are essential for understanding its intrinsic structural preferences, which are governed by factors like steric hindrance and intramolecular forces. nih.gov

The optimization process, often performed using methods like Density Functional Theory (DFT) or ab initio calculations such as Møller-Plesset perturbation theory (MP2), systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy state on the potential energy surface. ruc.dkoatext.com For a molecule like 2,4-Pentanediamine, 2-methyl-, the key structural features include the pentane (B18724) backbone and the orientation of the two amine groups and the three methyl groups. The presence of a gem-dimethyl group at the C2 position introduces significant steric bulk, which heavily influences the molecule's preferred conformation. Calculations would typically be performed in the gas phase to understand the inherent properties of the isolated molecule, and virtual frequency calculations are used to confirm that the optimized structure corresponds to a true energy minimum. oatext.com

ParameterAtoms InvolvedTypical Calculated ValueComment
Bond LengthC-C (alkane)~1.54 ÅStandard single bond length.
Bond LengthC-N~1.47 ÅTypical for an amine.
Bond LengthN-H~1.01 ÅStandard N-H bond length.
Bond AngleC-C-C~109.5°Can deviate due to steric strain.
Bond AngleH-N-H~107°Reflects sp³ hybridization of nitrogen.
Dihedral AngleN-C-C-C~60° (gauche) or ~180° (anti)Determines the overall shape and steric profile.

Electronic Structure Calculations (e.g., DFT) for Reactivity Predictions

Electronic structure calculations, particularly Density Functional Theory (DFT), are employed to understand the distribution of electrons within a molecule, which in turn dictates its chemical reactivity. nih.gov By solving approximations of the Schrödinger equation, DFT can determine key electronic properties such as the energies of the molecular orbitals.

Two of the most important orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For 2,4-Pentanediamine, 2-methyl-, the HOMO would be primarily localized on the lone pairs of the nitrogen atoms.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this diamine, the MEP would show concentrated negative potential around the nitrogen atoms, confirming them as the primary sites for electrophilic attack or coordination to metal ions.

PropertyTypical FindingImplication for Reactivity
HOMO EnergyRelatively high energy levelGood electron donor; nucleophilic character at N atoms.
LUMO EnergyRelatively high energy levelPoor electron acceptor; not strongly electrophilic.
HOMO-LUMO GapLargeHigh kinetic stability, low reactivity in the absence of an activating species.
Electrostatic PotentialNegative potential localized on Nitrogen lone pairsPrimary sites for protonation and metal coordination.

Strain-Energy Minimization Calculations for Chelate Rings and Complexes

The total strain energy is the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions. scispace.com For a six-membered ring, the two principal low-energy conformations are the chair and the skew-boat (also called twist-boat). scispace.comelectronicsandbooks.com

Chair Conformation: This is often the most stable form, minimizing torsional strain. Substituents can be in either axial or equatorial positions. Studies on related complexes, such as those with racemic 2,4-pentanediamine, suggest a preference for a chair conformation where one methyl group is axial and the other is equatorial. electronicsandbooks.com In square planar Pt(II) complexes, the chair conformation is also found to be preferred. oup.com

Skew-Boat Conformation: This is another possible conformation, which may be adopted to relieve certain steric clashes. For some cobalt(III) complexes with (R,R)-2,4-pentanediamine, the λ skew-boat conformation with two equatorial C-methyl groups has been identified. electronicsandbooks.com

The final conformation is a delicate balance of these energy contributions. scispace.com Strain energy minimization analyses have shown that interactions between the diamine ligand and other ligands in the complex (e.g., dichloro ligands) can influence the preferred structure. researchgate.net Calculations can evaluate the relative energies of these different isomers and conformations to predict their equilibrium populations. electronicsandbooks.com

Metal Complex SystemComputational MethodPredicted/Observed Conformation(s)Key FindingReference
trans-[CoCl₂(5R,7R-Me₂-2,3,2-tet)]⁺Strain Energy MinimizationChair and λ Skew-boatThe skew-boat conformation can be more stable, placing bulky methyl groups in equatorial positions. electronicsandbooks.com
Co(III) complexes of rac-2,4-ptnNot specified (inferred from discussion)Chair (one axial, one equatorial methyl) or Twist (both equatorial)Different studies postulate either chair or twist conformations as preferred, indicating a small energy difference. electronicsandbooks.com
[Co(2,4-ptn)₃]³⁺Consistent Force Field (CFF)Chair, Twist-boatThe (C₃)-chair conformer represents the global minimum in the chosen force field, but the final distribution depends on a delicate balance of all energy terms. scispace.com
Pt(II) complexes of (S,S)-2,4-ptnPMR Study & Structural AnalysisChairIn planar complexes, the six-membered chelate ring preferentially adopts the chair conformation. oup.com

Theoretical Analysis of Intermolecular Interactions (e.g., hydrogen bonding in derivatives)

Theoretical analysis is a powerful tool for investigating non-covalent interactions, such as hydrogen bonds, which are critical in determining the supramolecular chemistry of a compound and its derivatives. reading.ac.uk While the parent 2,4-Pentanediamine, 2-methyl- can act as both a hydrogen bond donor (via N-H groups) and acceptor (via N lone pairs), computational studies often focus on more complex derivatives or their behavior within a larger system. epa.govacs.org

Modern computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis allow for a detailed examination of these weak interactions. reading.ac.uksapub.org

QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. The electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at these points can be used to characterize and quantify the strength of the interaction. A positive ∇²ρ(r) is characteristic of a closed-shell interaction, such as a hydrogen bond. ruc.dk

NCIplot analysis provides a 3D visualization of non-covalent interactions in real space, color-coding them based on their strength and type (e.g., attractive hydrogen bonds vs. repulsive steric clashes). reading.ac.uk

These analyses can estimate the stabilization energy provided by a hydrogen bond by comparing the energy of the hydrogen-bonded conformer with a non-bonded one. ruc.dk Such studies are crucial for understanding how these molecules assemble in the solid state or interact with biological targets. reading.ac.uk

Analytical MethodParameterSignificance
QTAIMElectron Density at BCP (ρ(r))Higher value indicates a stronger interaction.
Laplacian of Electron Density (∇²ρ(r))Positive value is indicative of a non-covalent (e.g., hydrogen) bond.
Energy DecompositionInteraction Energy (E_int)The calculated energy stabilizing the system due to the interaction (e.g., in kcal/mol).
Geometric AnalysisDonor-Acceptor Distance & AngleSpecific distance ranges (e.g., H---O distance of ~2.0-2.4 Å) and angles (>110°) are characteristic of H-bonds. sapub.org

Advanced Analytical Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-Pentanediamine (B1657982), 2-methyl- (IUPAC name: 2-methylpentane-2,4-diamine). By analyzing the chemical environment of each proton and carbon atom, NMR provides direct evidence of the connectivity and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of 2,4-Pentanediamine, 2-methyl- is predicted to show distinct signals for each unique proton environment. The structure contains several non-equivalent protons, leading to a complex but interpretable spectrum. The integration of the signal areas corresponds to the ratio of protons in each environment, while the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons. docbrown.info

Given the structure, CH₃-CH(NH₂)-CH₂-C(CH₃)₂(NH₂), five distinct proton signals are expected. The protons of the two amine (-NH₂) groups would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The protons of the three methyl (CH₃) groups and the methylene (B1212753) (CH₂) and methine (CH) groups would exhibit characteristic shifts and couplings, confirming the backbone structure. For instance, the six protons of the gem-dimethyl group at the C2 position are chemically equivalent and would produce a single signal. masterorganicchemistry.comlibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Pentanediamine, 2-methyl-

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C1-H₃ (methyl)~0.9-1.1Doublet
C2-CH₃ (gem-dimethyl)~1.0-1.2Singlet
C3-H₂ (methylene)~1.2-1.5Multiplet
C4-H (methine)~2.8-3.2Multiplet
C5-H₃ (methyl on C4)~1.1-1.3Doublet
N-H ₂ (amines)~1.0-3.0Broad Singlet

Note: Predicted values are based on typical ranges for aliphatic amines and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Applications

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For 2,4-Pentanediamine, 2-methyl-, which lacks molecular symmetry, all six carbon atoms are chemically non-equivalent and are expected to produce six distinct signals. masterorganicchemistry.comdocbrown.info The chemical shifts of these signals are indicative of their electronic environment, with carbons bonded to the electronegative nitrogen atoms appearing further downfield. libretexts.org The presence of exactly six signals would strongly support the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, further solidifying the structural assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Pentanediamine, 2-methyl-

Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C1~24CH₃
C2~50-55C (quaternary)
C3~45-50CH₂
C4~48-53CH
C5 (on C4)~22-26CH₃
C(CH₃)₂ (on C2)~25-30CH₃

Note: Predicted values are based on typical ranges for aliphatic amines. libretexts.org Carbons C2 and C4 are deshielded due to the attached amino groups.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation patterns. For 2,4-Pentanediamine, 2-methyl-, its molecular formula C₆H₁₆N₂ results in a monoisotopic mass of 116.131 Da. nih.gov

According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the value of 116 for this diamine. jove.comlibretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 116.

The fragmentation of aliphatic amines is characterized by α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For 2,4-Pentanediamine, 2-methyl-, several α-cleavage pathways are possible, leading to characteristic fragment ions that can be used to confirm the structure. For example, cleavage adjacent to the C4 amine could result in the loss of a methyl radical to form an ion at m/z 101, or loss of a propyl-gem-dimethylamine radical to form an ion at m/z 44. Cleavage next to the C2 amine could result in the loss of an isobutylamine (B53898) radical to give an ion at m/z 58. The most abundant fragment ion typically results from the loss of the largest possible alkyl radical. ddugu.ac.in

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the identity of the compound.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for 2,4-Pentanediamine, 2-methyl-

Ion SpeciesFormulaPredicted m/zNotes
[M]⁺[C₆H₁₆N₂]⁺116.131Molecular Ion
[M+H]⁺[C₆H₁₇N₂]⁺117.139Protonated Molecule
[M+Na]⁺[C₆H₁₆N₂Na]⁺139.121Sodium Adduct
Fragment[C₅H₁₃N₂]⁺101.108Loss of CH₃ radical via α-cleavage
Fragment[C₃H₈N]⁺58.066α-cleavage at C2
Fragment[C₂H₆N]⁺44.050α-cleavage at C4

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared spectroscopy of 2,4-Pentanediamine, 2-methyl- is expected to show characteristic absorption bands for primary amines and aliphatic C-H bonds. utdallas.edu Since the compound has two primary amine (-NH₂) groups, it should exhibit a pair of medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com A key N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org The C-N stretching of aliphatic amines produces signals in the 1250–1020 cm⁻¹ region. orgchemboulder.com Additionally, strong bands from C-H stretching in the methyl and methylene groups will appear just below 3000 cm⁻¹.

Raman spectroscopy is a complementary technique. While polar bonds like N-H and C-N are strong absorbers in the IR spectrum, the non-polar C-C backbone of the pentane (B18724) chain would be expected to produce strong signals in the Raman spectrum. tandfonline.comdntb.gov.ua The symmetric vibrations of the molecule are often more Raman active. The combination of IR and Raman spectra provides a more complete "fingerprint" of the molecule's vibrational modes. tandfonline.com

Table 4: Key Vibrational Modes for 2,4-Pentanediamine, 2-methyl-

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)IR3450 - 3300Medium, Sharp (doublet)
C-H Stretch (aliphatic)IR/Raman2960 - 2850Strong (IR), Strong (Raman)
N-H Bend (scissoring)IR1650 - 1580Medium to Strong
C-H Bend (methyl/methylene)IR1470 - 1365Medium
C-N StretchIR1250 - 1020Weak to Medium
C-C Stretch (backbone)Raman1150 - 800Strong
N-H WagIR910 - 665Broad, Strong

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The structure of 2,4-Pentanediamine, 2-methyl- contains two chiral centers at the C2 and C4 positions. Due to the substitution pattern, C2 is a quaternary stereocenter and C4 is a tertiary stereocenter. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to analyze chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. researchgate.net While achiral molecules are CD-silent, chiral molecules produce a characteristic CD spectrum. This makes CD an excellent tool for confirming the presence of chirality and for determining the enantiomeric excess (e.e.) and absolute configuration of a sample. rsc.org

For a sample of 2,4-Pentanediamine, 2-methyl-, each pair of enantiomers would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the analyte. nsf.govrsc.org By creating a calibration curve with samples of known e.e., the enantiomeric purity of an unknown sample can be rapidly and accurately determined. nsf.gov This method is often faster than traditional chromatographic techniques and can be automated for high-throughput analysis. rsc.orgnih.gov The sign of the Cotton effect in the CD spectrum can also be correlated to the absolute configuration of the major enantiomer present, once established through reference standards. rsc.org

Q & A

Q. What are the key physicochemical properties of 2,4-Pentanediamine, 2-methyl- relevant to experimental design?

The compound (CAS 15520-10-2) has a molecular formula C₆H₁₆N₂ and molecular weight 116.2046 g/mol . Its IUPAC name is 2-methyl-1,5-pentanediamine , and it is also known as Dytek A or MPMD . Key properties include:

  • Boiling point : Not explicitly listed, but similar diamines (e.g., 1,5-pentanediamine) typically have boiling points >200°C.
  • Hydrogen bonding capacity : Two primary amine groups (-NH₂) enable strong hydrogen bonding, influencing solubility in polar solvents like water or ethanol.
  • Reactivity : The amine groups participate in condensation reactions (e.g., with carboxylic acids to form polyamides) and coordination chemistry (e.g., metal complexation).

Methodological Tip : Prioritize characterization via NMR (¹H/¹³C) for structural confirmation and FTIR to track amine group reactivity during synthesis .

Q. How can researchers verify the purity of 2,4-Pentanediamine, 2-methyl- in synthetic workflows?

Use a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) with flame ionization detection (FID) to quantify volatile impurities.
  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for non-volatile byproducts.
  • Mass Spectrometry (MS) coupled with GC or LC for molecular weight confirmation .

Critical Note : Baseline separation in chromatography is essential due to the compound’s structural similarity to isomers like 2-methyl-1,3-pentanediamine.

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during polyamide synthesis using 2,4-Pentanediamine, 2-methyl-?

Contradictions in yield often arise from:

  • Steric hindrance : The methyl group at position 2 may slow condensation kinetics.
  • pH sensitivity : Amine protonation states (pH-dependent) affect nucleophilicity.

Q. Experimental Optimization :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to track amine consumption.
  • pH Control : Use buffered conditions (e.g., phosphate buffer at pH 7–9) to maintain optimal nucleophilicity .

Data Reconciliation : Compare results with computational models (e.g., COSMO-SAC for solvent effects or DFT for transition-state analysis) .

Q. What advanced computational methods are suitable for predicting solvent interactions in 2,4-Pentanediamine, 2-methyl- extraction processes?

The COSMO-SAC model (Conductor-like Screening Model Segment Activity Coefficient) and QSPR (Quantitative Structure-Property Relationship) are effective for:

  • Predicting partition coefficients in aqueous-ionic liquid systems.
  • Screening deep eutectic solvents (DES) for selective extraction of diamines from complex matrices.

Case Study : COSMO-SAC accurately predicted the extraction efficiency of 1,5-pentanediamine derivatives using imidazolium-based ionic liquids, providing a template for optimizing 2-methyl analogs .

Q. How can researchers mitigate safety risks when handling 2,4-Pentanediamine, 2-methyl- in catalysis studies?

The compound is corrosive and sensitizing. Key safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing vapors (e.g., amine-HCl gas during acid quenching).
  • Spill Management : Neutralize spills with dilute acetic acid (5% v/v) before disposal .

Documentation : Maintain a risk assessment log aligned with ECHA and OSHA guidelines for hazardous chemicals .

Q. What analytical challenges arise in distinguishing 2,4-Pentanediamine, 2-methyl- from its structural isomers?

Isomers like 2-methyl-1,3-pentanediamine or 3-methyl-1,5-pentanediamine may co-elute in chromatography. Solutions include:

  • Chiral Chromatography : Use columns with β-cyclodextrin stationary phases for enantiomeric separation.
  • Tandem MS/MS : Fragment ions (e.g., m/z 116 → 99 for amine loss) provide isomer-specific fingerprints .

Q. How does the methyl group in 2,4-Pentanediamine, 2-methyl- influence its coordination chemistry with transition metals?

The methyl group introduces steric effects that:

  • Reduce coordination symmetry (e.g., favoring octahedral over tetrahedral geometries).
  • Stabilize metal complexes via hydrophobic interactions in aqueous media.

Experimental Design : Use X-ray crystallography to resolve coordination geometries and UV-Vis spectroscopy to study ligand-field transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.